molecular formula C10H9NO2 B15097005 Ethanone, 2-amino-1-(2-benzofuranyl)-

Ethanone, 2-amino-1-(2-benzofuranyl)-

Cat. No.: B15097005
M. Wt: 175.18 g/mol
InChI Key: OKKOWWUDIMCHMJ-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(2-benzofuranyl)- is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-benzofuranyl ethanone with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-amino-1-(2-benzofuranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethanone, 2-amino-1-(2-benzofuranyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of certain cellular processes. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: Ethanone, 2-amino-1-(2-benzofuranyl)- is unique due to the presence of the amino group at the 2-position, which imparts distinct chemical and biological properties. This differentiates it from other benzofuran derivatives and makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-1-(1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6,11H2

InChI Key

OKKOWWUDIMCHMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CN

Origin of Product

United States

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